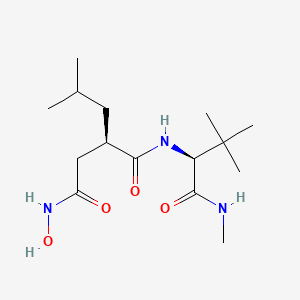
Ro 31-9790
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro-31-9790 is a synthetic inhibitor of metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix components. This compound is particularly significant in the field of biomedical research due to its ability to inhibit MMP activity, making it a valuable tool for studying various physiological and pathological processes .
Preparation Methods
Ro-31-9790 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact synthetic route and industrial production methods are proprietary and not publicly disclosed in detail .
Chemical Reactions Analysis
Ro-31-9790 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the compound, potentially altering its inhibitory activity.
Substitution Reactions: These involve the replacement of one functional group
Biological Activity
Ro 31-9790, also known as GI4747, is a potent inhibitor of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components. This compound has garnered attention for its biological activity, particularly in inflammatory conditions and cellular processes such as shedding of cell surface proteins.
This compound selectively inhibits MMPs, with a notable impact on MMP-1 and MMP-2, exhibiting IC50 values of approximately 10 nM and 8 nM, respectively . The compound operates by binding to the active site of MMPs, effectively blocking their enzymatic activity. This inhibition is crucial in various pathological conditions where MMPs contribute to tissue remodeling and inflammation.
Inhibition of L-selectin Shedding
One significant biological activity of this compound is its ability to inhibit the shedding of L-selectin from immune cells. The compound demonstrates an IC50 value ranging from 0.3 to 0.4 μM in inhibiting L-selectin shedding from human monocytes and lymphocytes . This action has implications for modulating immune responses, particularly in inflammatory diseases.
Impact on Matrix Metalloproteinases in Disease Models
Research indicates that this compound plays a vital role in various disease models, particularly in atopic dermatitis (AD). In studies involving skin samples from AD patients, the compound effectively inhibited elevated MMP activity, specifically targeting MMP-8 and MMP-9 . The results suggest that this compound could serve as a therapeutic agent for conditions characterized by excessive MMP activity.
Table: Summary of this compound's Biological Activity
| Biological Activity | IC50 Values | Targeted MMPs | Relevance |
|---|---|---|---|
| Inhibition of MMP-1 | 10 nM | MMP-1 | Tissue remodeling in various diseases |
| Inhibition of MMP-2 | 8 nM | MMP-2 | Involved in collagen degradation |
| Inhibition of L-selectin shedding | 0.3 - 0.4 μM | L-selectin | Modulation of immune response |
| Inhibition in atopic dermatitis | N/A | MMP-8, MMP-9 | Potential therapeutic application in AD |
Study on Atopic Dermatitis
In a study focused on atopic dermatitis, researchers utilized this compound to demonstrate its inhibitory effects on MMP activity within skin wash samples. The findings revealed that AD lesions exhibited significantly higher levels of MMP activity compared to normal skin, which was effectively inhibited by this compound. This suggests that targeting MMPs could be a viable strategy for managing inflammatory skin conditions .
Effects on Immune Cell Function
Another study investigated the effects of this compound on immune cell function, particularly its role in inhibiting L-selectin shedding from T cells. The inhibition observed with this compound suggests that it may help maintain immune cell adhesion and migration during inflammatory responses, thus potentially influencing the progression of autoimmune diseases .
Properties
Molecular Formula |
C15H29N3O4 |
|---|---|
Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2R)-N-[(2S)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)/t10-,12-/m1/s1 |
InChI Key |
QRXOZHSEEGNRFC-ZYHUDNBSSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@H](C(=O)NC)C(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |
Synonyms |
Ro 31-9790 Ro-31-9790 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















